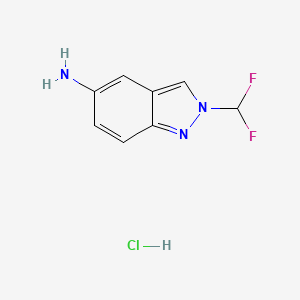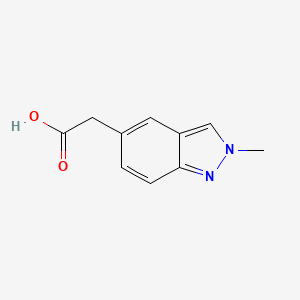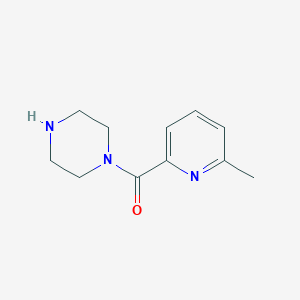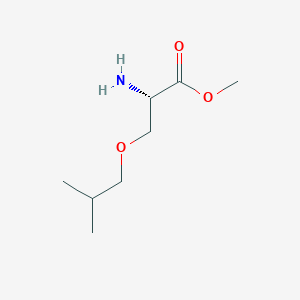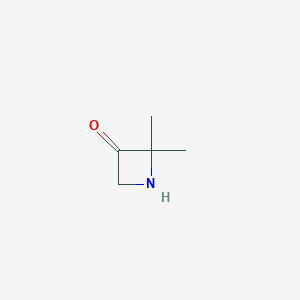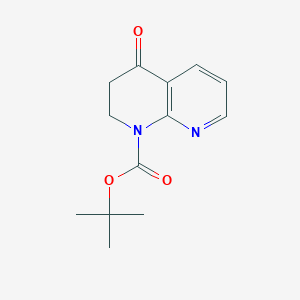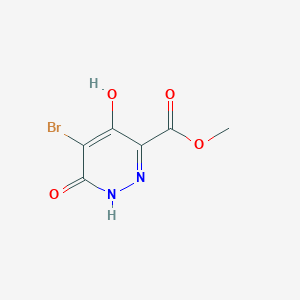
Methyl 5-bromo-4,6-dihydroxypyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-bromo-4,6-dihydroxypyridazine-3-carboxylate is a chemical compound with the molecular formula C6H5BrN2O4 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-4,6-dihydroxypyridazine-3-carboxylate typically involves the bromination of Methyl 4,6-dihydroxypyridazine-3-carboxylate. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
Methyl 5-bromo-4,6-dihydroxypyridazine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl groups at the 4 and 6 positions can participate in oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Methyl 5-bromo-4,6-dihydroxypyridazine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Methyl 5-bromo-4,6-dihydroxypyridazine-3-carboxylate depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes or receptors, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The exact pathways involved would vary based on the specific biological context and target.
類似化合物との比較
Similar Compounds
Methyl 4,6-dihydroxypyridazine-3-carboxylate: Lacks the bromine atom at the 5-position, making it less reactive in certain substitution reactions.
5-Bromo-4,6-dihydroxypyridazine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester, affecting its solubility and reactivity.
4,6-Dihydroxypyridazine-3-carboxylate derivatives: Various derivatives with different substituents at the 5-position, each with unique properties and reactivities.
Uniqueness
Methyl 5-bromo-4,6-dihydroxypyridazine-3-carboxylate is unique due to the presence of both bromine and hydroxyl groups, which provide a versatile platform for further chemical modifications. Its ability to undergo a wide range of reactions makes it a valuable compound in synthetic chemistry and research applications.
特性
分子式 |
C6H5BrN2O4 |
|---|---|
分子量 |
249.02 g/mol |
IUPAC名 |
methyl 5-bromo-4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate |
InChI |
InChI=1S/C6H5BrN2O4/c1-13-6(12)3-4(10)2(7)5(11)9-8-3/h1H3,(H2,9,10,11) |
InChIキー |
WSDILCPORFEICZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NNC(=O)C(=C1O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride](/img/structure/B13496728.png)

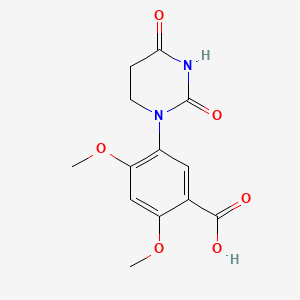
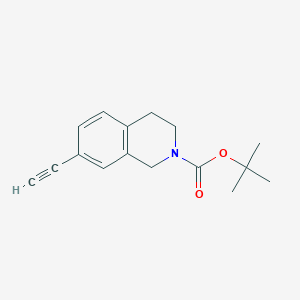
![Benzyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13496749.png)

